6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLRABYTJJWGV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and a suitable alkyne.
Formation of the Intermediate: The alkyne undergoes a coupling reaction with 4-isopropylbenzaldehyde in the presence of a catalyst, such as palladium, to form an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the ketone group at the fourth position.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Coupling: Utilizing advanced catalytic systems to enhance the efficiency of the coupling reaction.
Automated Oxidation: Employing automated systems for precise control of oxidation reactions.
Purification Techniques: Implementing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variants and their properties:
*Calculated molecular weight. †Based on empirical formula. ‡Approximate for core structure.
Key Research Findings
Substituent Effects on Bioactivity
- Heterocyclic Modifications: The pyridinyl-phosphonoxymethyl derivative inactivates GABA aminotransferase (GABA-AT) via an enamine mechanism with a partition ratio of zero, indicating high efficiency in enzyme inhibition . This contrasts with the target compound, where activity data are lacking.
- Chain Length and Functional Groups: IPPA (propionic acid chain) inhibits monoamine oxidase , while PBA (shorter α,β-unsaturated chain) targets peptidylglycine α-monooxygenase (PAM), reducing neuropeptide amidation and inflammation . This highlights how chain length and substituent positioning dictate target specificity.
Pharmacological Potential
- Mycophenolic acid derivatives (e.g., ) demonstrate immunosuppressive effects via inosine monophosphate dehydrogenase inhibition, suggesting that the hexenoic acid backbone may be compatible with immunomodulatory applications if appropriately functionalized .
- The anti-inflammatory activity of PBA correlates with reduced substance P levels, implying that this compound could be evaluated for similar pathways given its structural similarity .
Biological Activity
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, antioxidant properties, and its implications in drug development.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a hexenoic acid backbone with an isopropylphenyl group. This structural configuration contributes to its biological activity, particularly in interacting with various biological targets.
Anti-inflammatory Effects
Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, a study demonstrated that the compound effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Antioxidants are vital for neutralizing free radicals that contribute to oxidative stress and various diseases. The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, which measures the ability of compounds to donate hydrogen atoms to free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (mM) |
|---|---|
| This compound | 45.3 |
| Butylated Hydroxytoluene (BHT) | 0.47 |
| Vanillyl alcohol | 0.28 |
The results indicate that while the compound shows promise as an antioxidant, it is less potent than established antioxidants like BHT and vanillyl alcohol .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers in tissues following induced inflammatory responses. This supports its potential therapeutic application in inflammatory diseases.
- Cell Culture Experiments : In human cell lines, the compound demonstrated a dose-dependent reduction in oxidative stress markers, reinforcing its role as an antioxidant .
The proposed mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with inflammation and oxidative stress. It is hypothesized that the compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via catalytic coupling of 4-isopropylbenzaldehyde with hexanoic acid derivatives under controlled pH and temperature. Solvents like tetrahydrofuran (THF) or diethyl ether are preferred for stabilizing intermediates . Yield optimization involves adjusting catalyst loadings (e.g., palladium-based catalysts) and monitoring reaction progress via HPLC. Industrial scalability may require transitioning from batch to continuous-flow reactors .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the isopropylphenyl group (δ 1.2–1.4 ppm for CH groups) and α,β-unsaturated ketone (δ 5.8–6.2 ppm for vinyl protons) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (CHO) with exact mass matching theoretical values .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., keto-enol tautomerism) .
Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based assays to test inhibition of target enzymes (e.g., cyclooxygenase-2 or kinases). IC values are determined by dose-response curves. Cell-based assays (e.g., cytotoxicity in HEK293 cells) validate selectivity and potency. Cross-reference with structural analogs to identify SAR trends .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and metabolite identification. Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability . Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to model binding to receptor active sites. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models prioritize derivatives with improved steric and electronic complementarity .
Q. How does the α,β-unsaturated ketone moiety influence reactivity in biological systems?
- Methodological Answer : The keto group participates in Michael addition reactions with cellular nucleophiles (e.g., glutathione), potentially causing off-target effects. Evaluate redox activity via ROS detection assays (DCFH-DA probe) and compare with saturated analogs .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer : Impurities often arise from keto-enol tautomerization or oxidation. Use inert atmospheres (N) and chelating agents (EDTA) to suppress metal-catalyzed degradation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .
Q. How to assess environmental impact of synthetic protocols for this compound?
- Methodological Answer : Calculate E-factors (waste-to-product ratio) and apply green chemistry principles. Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity. Use life-cycle analysis (LCA) tools to compare batch vs. flow synthesis .
Key Research Gaps
- Mechanistic Insights : Limited data on off-target interactions with cytochrome P450 enzymes .
- Environmental Persistence : No studies on biodegradation pathways in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
